molecular formula C20H34BN3O4 B1397856 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1092563-71-7

3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1397856
CAS No.: 1092563-71-7
M. Wt: 391.3 g/mol
InChI Key: LDJUERTVKOXJQG-UHFFFAOYSA-N
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Description

3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C20H34BN3O4 and its molecular weight is 391.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as tert-butyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate, is a boric acid ester intermediate . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have been used in the treatment of tumors and microbial infections, and in the design of anticancer drugs .

Mode of Action

The compound interacts with its targets through a process known as borylation . This process involves the addition of a boron atom to the target molecule. The borylation of alkyl or aryl alkynes and alkenes occurs in the presence of transition metal catalysts .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of drugs. It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . These reactions are crucial for the formation of complex organic compounds.

Pharmacokinetics

It’s worth noting that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is poorly soluble in water, but it may hydrolyze in a humid environment . These properties could influence its bioavailability.

Result of Action

The compound’s action results in the formation of useful glycosyl donors and ligands . In the research of anticancer drugs, it was found that enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of certain human cancer cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under dry conditions but may hydrolyze in a humid environment . Therefore, it should be stored in a sealed container in a dry, cool place . Also, it should be kept away from flammable materials and heat sources to prevent any potential reactions .

Biochemical Analysis

Biochemical Properties

3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The dioxaborolane moiety in the compound acts as a boron source, facilitating the formation of new chemical bonds. Additionally, it can interact with biomolecules such as nucleic acids and proteins, potentially influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in cellular responses. For instance, it may enhance or inhibit specific signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis. The compound’s impact on gene expression can result in altered levels of various proteins, further influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms . It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The compound may act as an enzyme inhibitor or activator, depending on the context. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of target genes, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively . Over time, the compound’s stability and degradation can influence its efficacy and safety. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential toxicity or adaptive responses.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . Low doses of the compound may have minimal impact on physiological functions, while higher doses can lead to significant changes in cellular and systemic responses. Threshold effects have been observed, where a certain dosage level triggers noticeable biological effects. At high doses, the compound may exhibit toxic or adverse effects, including organ damage or metabolic disturbances.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s metabolism may also influence its bioavailability and duration of action, impacting its overall efficacy in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of the compound within different tissues can determine its therapeutic potential and side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

tert-butyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34BN3O4/c1-18(2,3)26-17(25)23-10-8-9-15(12-23)13-24-14-16(11-22-24)21-27-19(4,5)20(6,7)28-21/h11,14-15H,8-10,12-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJUERTVKOXJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCCN(C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester
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3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester
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3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester
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3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester
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3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester

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